Cyclobutrifluram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Cyclobutrifluram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed by Syngenta, demonstrating potent nematicidal and fungicidal activity. Marketed under the TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes and soil-borne fungal diseases. This technical guide provides an in-depth overview of the discovery, a detailed stereoselective synthesis pathway, its mechanism of action, and a summary of its biological efficacy. The information is intended to support researchers and professionals in the fields of agrochemical development and crop protection.
Discovery and Development
The discovery of cyclobutrifluram was the result of a dedicated nematicide discovery program initiated by Syngenta to address the significant impact of plant-parasitic nematodes on global agricultural yields.[1][2] The development process involved a multi-disciplinary approach that included:
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Structure-Based Design: Computational molecular modeling was employed to design compounds with desired properties before their chemical synthesis, optimizing efficacy and safety profiles.[3]
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High-Throughput Screening: Phenotypic screening platforms and targeted chemical libraries were utilized to identify initial hit compounds.[1][2]
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Lead Optimization: A systematic exploration of structure-activity relationships (SAR) led to the identification of the chiral phenyl-cyclobutyl-pyridineamide scaffold as a highly promising chemical class.[1][2][3]
This comprehensive approach culminated in the identification of cyclobutrifluram as a highly effective active ingredient, leading to the development of the TYMIRIUM® technology, which received its first registrations in 2022.[1][2]
Synthesis Pathway
The synthesis of cyclobutrifluram involves a multi-step, stereoselective process to obtain the desired (1S,2S)-enantiomer, which is the more active isomer. The key starting materials are 2,4-dichlorophenylacetonitrile and 2-(trifluoromethyl)nicotinic acid.
Detailed Experimental Protocols
The following protocols are based on general procedures described in the patent literature and related chemical syntheses. Specific conditions may vary.
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
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Procedure: To a solution of 2,4-dichlorophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene), an aqueous solution of sodium hydroxide is added. 1,2-Dibromoethane is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion. After workup, the product is purified by distillation or chromatography.
Step 2: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde
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Procedure: The nitrile from the previous step is dissolved in an anhydrous solvent (e.g., toluene) and cooled to a low temperature (e.g., -78 °C). A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise. The reaction is quenched with a suitable reagent (e.g., methanol, followed by aqueous acid). The product is extracted and purified.
Step 3: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutanone
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Procedure: The aldehyde is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an inert solvent. This promotes a ring expansion to form the cyclobutanone.
Step 4: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutanol
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Procedure: The cyclobutanone is reduced using a reducing agent like sodium borohydride (NaBH4) in a solvent such as methanol or ethanol to yield the corresponding alcohol with predominantly cis stereochemistry.
Step 5: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutyl 4-methylbenzenesulfonate
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Procedure: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate.
Step 6: Synthesis of trans-1-Azido-2-(2,4-dichlorophenyl)cyclobutane
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Procedure: The tosylate is displaced with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds with inversion of configuration, leading to the trans product.
Step 7: Synthesis of (1S,2S)-2-(2,4-Dichlorophenyl)cyclobutanamine
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Procedure: The azide is reduced to the amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The cis-amine is the desired diastereomer. Chiral resolution at this stage or an asymmetric synthesis approach can be employed to isolate the (1S,2S)-enantiomer.
Step 8: Synthesis of 2-(Trifluoromethyl)nicotinoyl chloride
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Procedure: 2-(Trifluoromethyl)nicotinic acid is reacted with thionyl chloride (SOCl2), often with a catalytic amount of DMF, to produce the acid chloride.
Step 9: Synthesis of Cyclobutrifluram
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Procedure: The (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine is dissolved in a suitable solvent like dichloromethane. A base, such as pyridine, is added, followed by the dropwise addition of 2-(trifluoromethyl)nicotinoyl chloride. The reaction mixture is stirred until completion. After aqueous workup, the crude product is purified by crystallization or chromatography to yield cyclobutrifluram.
Mode of Action
Cyclobutrifluram functions as a succinate dehydrogenase inhibitor (SDHI).[3] It targets Complex II of the mitochondrial electron transport chain in both nematodes and fungi.
By binding to the Q-site of Complex II, cyclobutrifluram blocks the oxidation of succinate to fumarate. This inhibition disrupts the electron flow through the respiratory chain, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy depletion leads to paralysis and ultimately death of the target nematodes and fungi.[3]
Biological Activity
Cyclobutrifluram exhibits broad-spectrum activity against a wide range of plant-parasitic nematodes and fungal pathogens.
Nematicidal Activity
The nematicidal efficacy of cyclobutrifluram has been demonstrated against several economically important nematode species.
| Nematode Species | Assay Type | Metric | Value (µg/mL) | Citation(s) |
| Meloidogyne incognita | Motility Assay | 2-hr EC50 | 0.48 | [4][5] |
| Meloidogyne incognita | Motility Assay | 24-hr EC50 | 0.15 | [1] |
| Rotylenchulus reniformis | Motility Assay | 2-hr EC50 | 1.07 | [4][5] |
| Rotylenchulus reniformis | Motility Assay | 24-hr EC50 | 0.38 | [1] |
| Bursaphelenchus xylophilus | Mortality Assay | LC50 | 0.1078 (mg/L) | |
| Caenorhabditis elegans | Mortality Assay | LC50 | 0.069 (µM) |
Fungicidal Activity
Cyclobutrifluram is also effective against various soil-borne and foliar fungal pathogens.
| Fungal Species | Metric | Value (µg/mL) | Citation(s) |
| Fusarium pseudograminearum | EC50 | 0.0021 - 0.0647 | |
| Fusarium graminearum | EC50 | 0.012 - 0.059 (mg/L) | |
| Fusarium asiaticum | EC50 | 0.010 - 0.041 (mg/L) |
Experimental Protocols for Biological Assays
Nematode Motility Assay (for EC50 determination):
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Prepare a stock solution of cyclobutrifluram in a suitable solvent (e.g., acetone).
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Create a dilution series of cyclobutrifluram in an aqueous solution.
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Dispense a known number of nematodes (e.g., second-stage juveniles) into the wells of a multi-well plate.
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Add the different concentrations of the cyclobutrifluram solution to the wells.
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Incubate the plates at a controlled temperature (e.g., 25°C).
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After a specific time period (e.g., 2, 24, or 48 hours), observe the nematodes under a microscope.
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Nematodes are considered immotile if they do not move when probed with a fine needle.
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Calculate the percentage of immotile nematodes for each concentration and determine the EC50 value using probit analysis.[4][5]
Fungicidal Activity Assay (for EC50 determination):
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Prepare a stock solution of cyclobutrifluram in a suitable solvent.
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Amend a suitable fungal growth medium (e.g., potato dextrose agar) with a series of concentrations of cyclobutrifluram.
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Inoculate the center of each agar plate with a mycelial plug of the target fungus.
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Incubate the plates at an optimal temperature for fungal growth.
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Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.
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Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
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Determine the EC50 value by plotting the inhibition percentage against the logarithm of the concentration.
Conclusion
Cyclobutrifluram is a novel and potent SDHI with significant potential for the integrated management of nematodes and fungal diseases in a wide range of crops. Its unique mode of action and high efficacy make it a valuable tool for modern agriculture. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity to aid researchers and professionals in further exploring and utilizing this important agrochemical.
References
- 1. WO2022195078A1 - Cyclobutrifluram suspension concentrate composition - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. docs.publicnow.com [docs.publicnow.com]
- 4. N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide | C17H13Cl2F3N2O | CID 117800774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
